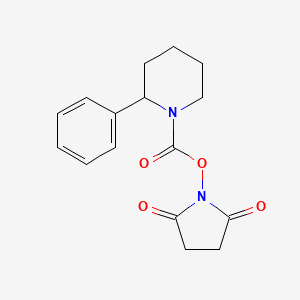
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a piperidine ring, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate typically involves the reaction of 2-phenylpiperidine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticonvulsant and analgesic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including drug formulation and material science .
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit voltage-gated sodium channels and L-type calcium channels, which play crucial roles in neuronal excitability and signal transmission. By modulating these channels, the compound can exert anticonvulsant and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone ring but differs in the substituent attached to the nitrogen atom.
2,5-Dioxopyrrolidin-1-yl acrylate: Similar in structure but contains an acrylate group instead of the piperidine ring.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is unique due to the presence of both the pyrrolidinone and piperidine rings, which contribute to its distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for various applications .
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c19-14-9-10-15(20)18(14)22-16(21)17-11-5-4-8-13(17)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
WHGHQZYARDIEDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


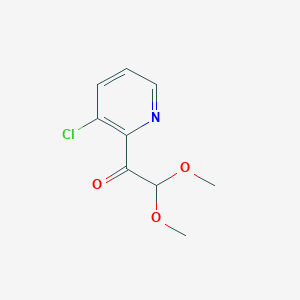
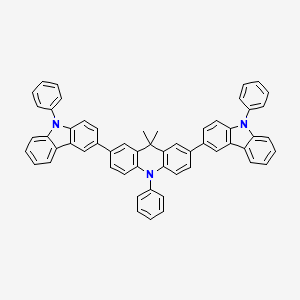
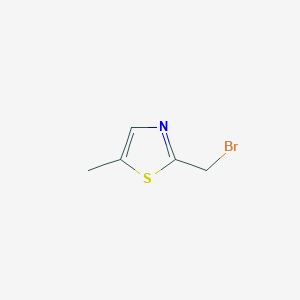
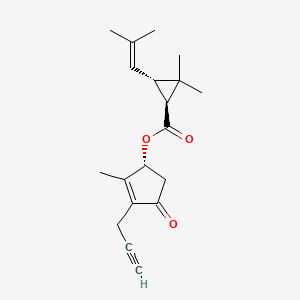
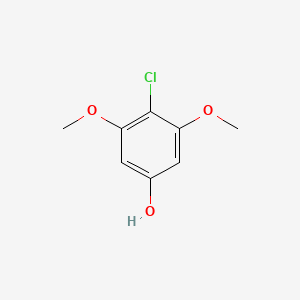
![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
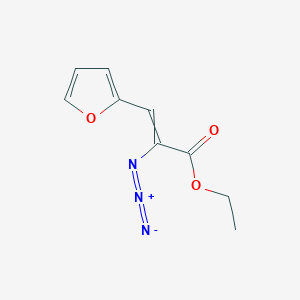
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
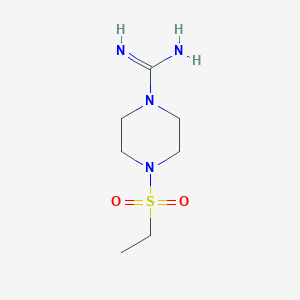

![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)

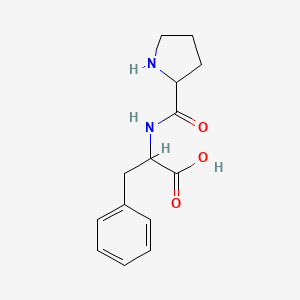
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
